molecular formula C9H8BrNO5 B15246252 Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Methyl 3-bromo-5-methoxy-2-nitrobenzoate

Cat. No.: B15246252
M. Wt: 290.07 g/mol
InChI Key: ZLRZJIJIVCWMKV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-methoxy-2-nitrobenzoate is a high-purity chemical building block designed for advanced organic synthesis and pharmaceutical research. This multifunctional benzoate ester integrates three distinct reactive sites—a bromo substituent, a methoxy group, and a nitro group—on an aromatic ring, making it a versatile precursor for constructing complex molecules. Its primary research application lies in its role as a key intermediate in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate more elaborate structures. Researchers value this compound for developing new active pharmaceutical ingredients (APIs) and functional materials. The ester group offers a handle for hydrolysis or transformation into other derivatives, while the bromine and nitro groups are excellent directing groups and leaving groups for further functionalization. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes.

Properties

IUPAC Name

methyl 3-bromo-5-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-5-3-6(9(12)16-2)8(11(13)14)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRZJIJIVCWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-methoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 3-bromo-5-methoxybenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.

    Reduction: Methyl 3-bromo-5-methoxy-2-aminobenzoate.

    Oxidation: Methyl 3-bromo-5-carboxy-2-nitrobenzoate.

Scientific Research Applications

Methyl 3-bromo-5-methoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-methoxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups, affecting various biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

Methyl 5-bromo-2-methoxy-3-nitrobenzoate (CAS 67657-90-3)
  • Molecular Formula: C₉H₈BrNO₅ (identical to the target compound).
  • Substituent Positions : Bromo (5), methoxy (2), nitro (3).
  • Key Differences : The rearrangement of substituents alters the electronic landscape. The nitro group at position 3 (meta to bromo) reduces steric hindrance compared to the target compound’s nitro group at position 2 (ortho to bromo). This impacts reactivity in electrophilic substitution and coupling reactions .
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS 134419-43-5)
  • Molecular Formula : C₉H₉BrO₄.
  • Substituents : Bromo (5), hydroxy (2), methoxy (3).
  • Key Differences : Replacement of the nitro group with a hydroxyl group reduces molecular weight (261.07 g/mol ) and increases acidity due to the -OH group’s proton-donating ability. This compound is more prone to ester hydrolysis and oxidative reactions compared to the nitro-containing target compound .

Non-Brominated Analogs

Methyl 5-methoxy-2-nitrobenzoate (CAS 2327-45-9)
  • Molecular Formula: C₉H₉NO₅.
  • Substituents : Methoxy (5), nitro (2).
  • The electron-withdrawing nitro group at position 2 directs further substitutions to the para position, a feature shared with the target compound .
Methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1)
  • Molecular Formula: C₉H₉NO₅.
  • Substituents : Methoxy (2), nitro (6).
  • The electronic effects differ due to the nitro group’s para relationship to the methoxy group .

Halogen and Functional Group Variants

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate
  • Molecular Formula : C₁₀H₇BrClF₃O₃.
  • Substituents : Bromo (3), chloro (2), trifluoromethoxy (5).
  • Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, enhancing resistance to nucleophilic attack compared to the target compound’s methoxy group. The chloro substituent introduces additional steric and electronic effects, making this compound more lipophilic .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
Methyl 3-bromo-5-methoxy-2-nitrobenzoate C₉H₈BrNO₅ 290.07 Br (3), OMe (5), NO₂ (2) Pharmaceutical intermediate
Methyl 5-bromo-2-methoxy-3-nitrobenzoate (67657-90-3) C₉H₈BrNO₅ 290.07 Br (5), OMe (2), NO₂ (3) Sterically hindered coupling reactions
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (134419-43-5) C₉H₉BrO₄ 261.07 Br (5), OH (2), OMe (3) Antioxidant precursor
Methyl 5-methoxy-2-nitrobenzoate (2327-45-9) C₉H₉NO₅ 227.17 OMe (5), NO₂ (2) Dye intermediate
Methyl 2-methoxy-6-nitrobenzoate (77901-52-1) C₉H₉NO₅ 227.17 OMe (2), NO₂ (6) Polymer modifier
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate C₁₀H₇BrClF₃O₃ 346.52 Br (3), Cl (2), OCF₃ (5) Agrochemical synthesis

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